
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline is an organic compound known for its vibrant yellow to orange color. It is a solid that is soluble in organic solvents and is primarily used as a dye due to its stability and photoluminescent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline typically involves the azo coupling reaction between N,N-diethylaniline and 3-amino-1H-indazole. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 3-amino-1H-indazole, followed by coupling with N,N-diethylaniline .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function and activity. The pathways involved include the inhibition of specific enzymes and the alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(1H-indazol-3-ylazo)aniline
- N,N-Diethyl-4-(1H-pyrazol-3-ylazo)aniline
- N,N-Diethyl-4-(1H-benzimidazol-3-ylazo)aniline
Uniqueness
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline stands out due to its unique combination of stability, solubility, and photoluminescent properties. These characteristics make it particularly valuable in applications requiring long-lasting and vibrant dyes .
Propiedades
Número CAS |
63589-29-7 |
|---|---|
Fórmula molecular |
C17H19N5 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(1H-indazol-3-yldiazenyl)aniline |
InChI |
InChI=1S/C17H19N5/c1-3-22(4-2)14-11-9-13(10-12-14)18-20-17-15-7-5-6-8-16(15)19-21-17/h5-12H,3-4H2,1-2H3,(H,19,21) |
Clave InChI |
FKJXEQVPDULPEI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


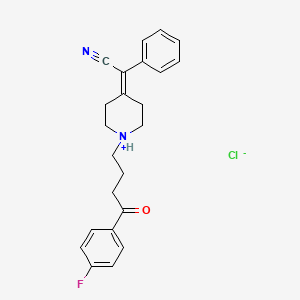


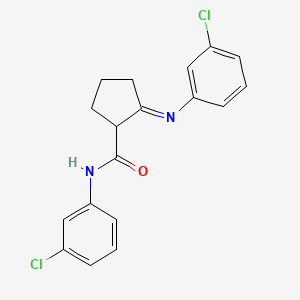
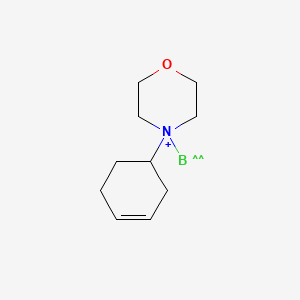
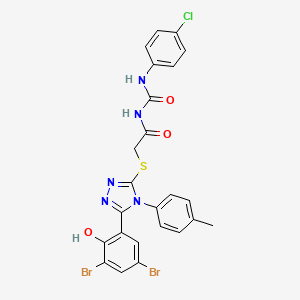
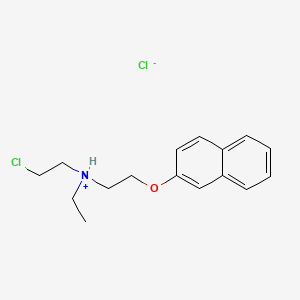

![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
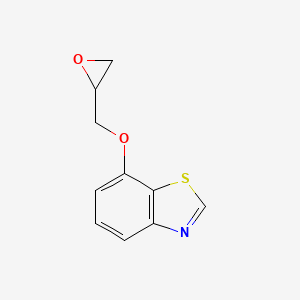

![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
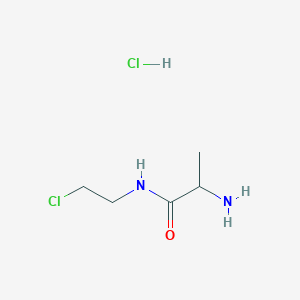
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
